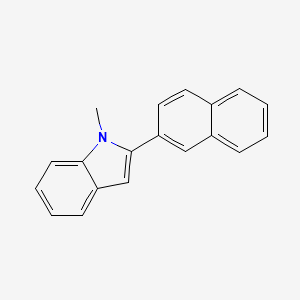

1-methyl-2-(naphthalen-2-yl)-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Chemical Sciences and Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of chemical and pharmaceutical sciences. numberanalytics.comresearchgate.net It is considered a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological receptors with high affinity. researchgate.netnih.gov This versatility makes the indole scaffold a frequent component in a vast array of biologically active molecules. researchgate.net

The significance of the indole nucleus is underscored by its presence in numerous natural products and synthetic compounds with therapeutic applications. nih.govopenmedicinalchemistryjournal.com A prominent example is the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of important metabolites, including the neurotransmitter serotonin. nih.gov Many approved drugs incorporate the indole core, highlighting its importance in drug discovery. openmedicinalchemistryjournal.com The wide-ranging pharmacological activities associated with indole derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govopenmedicinalchemistryjournal.com Researchers continue to explore the indole scaffold to develop novel therapeutic agents, making it one of the most important structural classes in medicinal chemistry. researchgate.net

The Naphthalene (B1677914) Moiety in Organic Chemistry and Its Role in Molecular Design

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings, is a versatile platform in medicinal chemistry and molecular design. rsc.org Its rigid, planar, and lipophilic nature allows it to engage in various interactions with biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.org

The utility of the naphthalene moiety extends to its unique photophysical properties. Its structure provides a large π-electron conjugated system, leading to high quantum yields and excellent photostability in many of its derivatives. nih.gov These characteristics make naphthalene-based compounds valuable as fluorescent probes for sensing and imaging applications in biological systems. nih.gov By introducing the naphthalene moiety into a molecular structure, chemists can modulate properties such as solubility, membrane permeability, and electronic characteristics, making it a key building block in the design of new functional molecules and therapeutic agents. nih.govvulcanchem.com

Rationale for Investigating 1-methyl-2-(naphthalen-2-yl)-1H-indole as a Novel Chemical Entity

The rationale for the synthesis and investigation of 1-methyl-2-(naphthalen-2-yl)-1H-indole stems from the strategic combination of the indole and naphthalene scaffolds. This molecular hybridization aims to create a novel chemical entity with potentially unique biological and physicochemical properties. The compound belongs to the subset of 2-arylindoles, which are recognized as a promising class of molecules for drug development due to their wide-ranging pharmacological activities. researchgate.netnih.gov

The specific placement of the naphthalene group at the 2-position of the indole ring and the methylation at the nitrogen atom (N-1) are deliberate design choices. The N-methylation can influence the molecule's metabolic stability and its ability to participate in hydrogen bonding. The 2-aryl substitution is a common motif in bioactive indoles. The fusion of these two "privileged" scaffolds, indole and naphthalene, is a rational approach in drug discovery, with the goal of developing compounds with enhanced or novel therapeutic potential. rsc.orgnih.gov Furthermore, the combination of these two aromatic systems suggests potential applications in materials science, for instance, as a candidate for organic semiconductors, due to its electronic characteristics. vulcanchem.com

Below are some of the reported physicochemical properties and synthesis methods for this compound.

Physicochemical Properties of 1-methyl-2-(naphthalen-2-yl)-1H-indole

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N |

| Molecular Weight | 257.33 g/mol |

| Melting Point | 142-144°C |

| LogP (octanol/water) | 4.9 ± 0.2 |

| Aqueous Solubility | 0.12 mg/mL at 25°C |

| HOMO Energy | -5.82 eV (localized on indole) |

| LUMO Energy | -1.94 eV (delocalized across naphthalene) |

| Band Gap | 3.88 eV |

Data sourced from computational and experimental findings. vulcanchem.com

Synthetic Methodologies for 1-methyl-2-(naphthalen-2-yl)-1H-indole

| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | 78 | 99 | Industrial |

| Decarboxylative Coupling | CuI/Pd(OAc)₂/L1 | 58 | 95 | Lab-scale |

| Friedel-Crafts Alkylation | AlCl₃ | 34 | 88 | Limited |

(L1 = imidazolyl phosphine (B1218219) ligand) vulcanchem.com

Overview of Research Directions for Complex Heterocyclic Systems

Research in heterocyclic chemistry is a dynamic and rapidly advancing field, driven by the quest for novel compounds with specific functions, particularly in pharmaceuticals and materials science. numberanalytics.com A major focus is the development of new, efficient, and sustainable synthetic methods to construct complex heterocyclic molecules. numberanalytics.com This includes the use of catalysis, multicomponent reactions, and green chemistry principles to streamline the synthesis of diverse molecular architectures. numberanalytics.comopenmedicinalchemistryjournal.com

Another key research direction is the exploration of the biological activities of new heterocyclic compounds. numberanalytics.com Scientists are investigating heterocyclic frameworks as scaffolds for developing agents to treat a wide range of diseases. researchgate.net The synthesis of molecular hybrids, where two or more different heterocyclic motifs are combined in a single molecule, is a growing strategy to create multi-target drugs. rsc.orgresearchgate.net Furthermore, the unique electronic and photophysical properties of complex heterocyclic systems are being harnessed for applications in materials science, such as the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. numberanalytics.commdpi.com The overarching goal is to expand the chemical space of heterocyclic compounds and to translate these discoveries into practical applications for medicine and technology. numberanalytics.comrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C19H15N |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

1-methyl-2-naphthalen-2-ylindole |

InChI |

InChI=1S/C19H15N/c1-20-18-9-5-4-8-16(18)13-19(20)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3 |

InChI Key |

XZUDJVTVBWAWIV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 1 Methyl 2 Naphthalen 2 Yl 1h Indole

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable insights into the molecule's conformation, bond parameters, and intermolecular interactions in the solid state.

A single crystal X-ray diffraction study would provide the fundamental crystallographic parameters for 1-methyl-2-(naphthalen-2-yl)-1H-indole. However, a published report containing this data could not be found. Such a study would typically yield the information presented in the table below.

Table 1: Hypothetical Crystallographic Data for 1-methyl-2-(naphthalen-2-yl)-1H-indole (Note: Data not available in searched literature; this table is for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Detailed analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the 1-methyl-2-(naphthalen-2-yl)-1H-indole molecule. This data is crucial for understanding the steric and electronic interplay between the indole (B1671886) and naphthalene (B1677914) ring systems. Of particular interest is the torsion angle between the planes of the indole and naphthalene moieties, which dictates the degree of π-system conjugation. Unfortunately, specific experimental values from a crystal structure determination are not available in the reviewed literature.

Table 2: Key Molecular Geometry Parameters for 1-methyl-2-(naphthalen-2-yl)-1H-indole (Note: Experimental data not available in searched literature; this table indicates the parameters that would be determined from a crystallographic study.)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(indole)-C(naphthalene) | Data not available |

| N(indole)-C(indole) | Data not available |

| Bond Angles (°) | |

| N(indole)-C(indole)-C(naphthalene) | Data not available |

| Torsion Angles (°) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For conjugated aromatic systems like 1-methyl-2-(naphthalen-2-yl)-1H-indole, the absorption spectrum provides information about the extent of conjugation and the energies of the electronic transitions. Photophysical properties, such as the fluorescence quantum yield and lifetime, characterize the molecule's behavior after absorbing light.

A comprehensive search did not yield specific experimental UV-Vis absorption maxima (λmax) or other photophysical data for this compound from peer-reviewed sources. A typical investigation would characterize the key parameters outlined in the table below.

Table 3: Photophysical Properties of 1-methyl-2-(naphthalen-2-yl)-1H-indole (Note: Data not available in searched literature; this table is for illustrative purposes.)

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | Data not available |

| Molar Absorptivity (ε) at λmax (L·mol-1·cm-1) | Data not available |

| Emission Maximum (λem) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-methyl-2-(naphthalen-2-yl)-1H-indole |

| 1-methylnaphthalene |

| 2-methylindole |

Computational and Theoretical Investigations of 1 Methyl 2 Naphthalen 2 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into electron distribution, molecular stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and ReactivityDFT is a robust computational method used to investigate the electronic properties of many-body systems. It is effective for determining the optimized geometry and predicting the electronic behavior of molecules.

Global Reactivity DescriptorsBased on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Conformational Analysis and Tautomeric EquilibriaConformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For 1-methyl-2-(naphthalen-2-yl)-1H-indole, a key aspect would be the rotational barrier around the single bond connecting the indole (B1671886) and naphthalene (B1677914) rings, which determines the dihedral angle between these two planar systems.

Tautomerism in indoles is less common than in other heterocyclic systems but can be computationally investigated. The relative stabilities of potential tautomers, such as the 2H- and 3H-indoles, can be calculated to determine the prevalence of the canonical 1H-indole form. For 1-methyl-2-(naphthalen-2-yl)-1H-indole, the presence of the methyl group at the N1 position stabilizes the 1H-indole tautomer, making other forms highly energetically unfavorable.

Without specific published research on 1-methyl-2-(naphthalen-2-yl)-1H-indole, any data presented for these computational analyses would be speculative. The scientific community has yet to publish a dedicated study that would provide the necessary data to populate the requested article structure.

Charge-Transfer Complexes and Donor Ability Prediction

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The electron-rich aromatic systems of both the indole and naphthalene moieties in 1-methyl-2-(naphthalen-2-yl)-1H-indole suggest its potential to act as an electron donor. Theoretical studies on similar indole-containing structures have demonstrated their capacity to form CT complexes. For instance, spectrophotometric studies have confirmed the formation of charge-transfer complexes between indole derivatives and electron acceptors like catechol. nih.gov In such interactions, the indole ring serves as the electron donor.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are pivotal in predicting and characterizing these complexes. These calculations can elucidate the nature of the electronic transitions responsible for the characteristic CT absorption bands and predict the geometry of the complex. The donor ability of a molecule is quantified by its ionization potential, which can be computationally estimated. A lower ionization potential indicates a better electron-donating capability. For 1-methyl-2-(naphthalen-2-yl)-1H-indole, the combined π-electron systems of the indole and naphthalene rings are expected to result in a relatively low ionization potential, making it a plausible candidate for forming stable charge-transfer complexes with suitable electron acceptors.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Molecular docking simulations for 1-methyl-2-(naphthalen-2-yl)-1H-indole would involve placing the compound into the binding site of various target proteins to calculate a docking score, which estimates the binding free energy. A more negative score typically indicates a stronger, more favorable binding interaction.

While specific docking studies for 1-methyl-2-(naphthalen-2-yl)-1H-indole are not extensively documented, research on structurally related molecules provides valuable context. Docking studies on various indole and naphthalene derivatives have shown significant binding affinities for a range of protein targets, including enzymes and receptors implicated in cancer and microbial infections. For example, indole derivatives have been docked against targets like protein kinases and histone methyltransferases, yielding favorable binding energies. nih.goveurjchem.com

The table below illustrates typical binding affinities observed for analogous compounds, providing an example of the data that would be generated in a docking study of 1-methyl-2-(naphthalen-2-yl)-1H-indole.

| Analogous Compound | Protein Target | Binding Affinity (kcal/mol) |

| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase | -8.6 |

| Indole-based Diaza-sulphonamides | JAK-3 Protein | -8.8 to -9.7 |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol | Tubulin | Not specified, but potent |

| Indeno[1,2-b]indole derivatives | Casein Kinase II (CK2) | Not specified, but potent |

This table is for illustrative purposes, showing data for structurally related compounds to demonstrate the typical outputs of molecular docking studies. jbcpm.comresearchgate.netnih.govnih.gov

The binding mode of a ligand within a protein's active site is stabilized by various non-covalent intermolecular interactions. For 1-methyl-2-(naphthalen-2-yl)-1H-indole, several key interactions can be predicted based on its structure:

Pi-Stacking and Hydrophobic Interactions: The planar, aromatic naphthalene and indole rings are prime candidates for forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein's binding pocket. The entire molecule is largely hydrophobic, suggesting it would favorably occupy hydrophobic pockets lined with nonpolar residues like valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile).

Hydrogen Bonds: While the 1-methyl-indole core of the molecule lacks a hydrogen bond donor at the indole nitrogen, the nitrogen atom itself can act as a hydrogen bond acceptor. Furthermore, interactions with specific protein backbones or side chains could potentially involve other parts of the molecule. For instance, studies on similar inhibitors show hydrogen bonds forming with the backbone NH of specific residues like Met 109. nih.gov

Analysis of the docked poses would reveal the specific residues involved in these interactions, providing a detailed map of the binding mode and offering insights for potential structural modifications to enhance binding affinity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex, the flexibility of the ligand and protein, and the influence of the surrounding solvent (typically water).

For a complex of 1-methyl-2-(naphthalen-2-yl)-1H-indole with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and indicating which residues interact most dynamically with the ligand.

MD simulations performed on related indole-based compounds have been used to confirm the stability of their binding modes predicted by docking. nih.govijsrset.comnih.gov Such simulations for 1-methyl-2-(naphthalen-2-yl)-1H-indole would be essential to validate any high-affinity binding poses identified through docking and to understand the energetic contributions of solvent effects to the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Derivation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. A QSAR study involving 1-methyl-2-(naphthalen-2-yl)-1H-indole would require a dataset of structurally similar molecules with experimentally measured biological activities against a specific target.

The process involves calculating a variety of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties. For 1-methyl-2-(naphthalen-2-yl)-1H-indole, these would include:

| Descriptor Type | Examples | Description |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic charge distribution and reactivity. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Relate to the size and shape of the molecule. |

| Topological | Connectivity Indices (e.g., Chi indices) | Describe the branching and atom connectivity of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule. |

Once calculated, these descriptors are used to build a mathematical model (e.g., using multiple linear regression) that relates them to the observed biological activity. A robust QSAR model, validated by statistical metrics like the correlation coefficient (R²) and the cross-validation coefficient (Q²), can then be used to predict the activity of new, untested compounds. nih.goveurjchem.commdpi.com While a specific QSAR model for 1-methyl-2-(naphthalen-2-yl)-1H-indole is not available, its molecular descriptors could be calculated and used as part of a larger dataset to develop predictive models for novel indole-naphthalene derivatives. nih.gov

Structure Activity Relationship Sar Studies of 1 Methyl 2 Naphthalen 2 Yl 1h Indole Derivatives

Impact of Substituents on In Vitro Biological Activity Profiles

The introduction of various functional groups at different positions on the 1-methyl-2-(naphthalen-2-yl)-1H-indole scaffold has profound effects on the biological activity. These effects can be broadly categorized into positional and steric influences, electronic modulation, and the impact of substitution on the indole (B1671886) nitrogen.

The spatial arrangement of the naphthalene (B1677914) ring relative to the indole core and the presence of bulky substituents are critical determinants of biological activity. In related cannabimimetic indole structures, the point of attachment of the naphthalene group to the indole ring significantly alters receptor affinity. For instance, while 3-(naphthoyl)indoles show high affinity for the cannabinoid CB1 receptor, the introduction of a methyl group at the C-2 position of the indole ring often leads to a decrease in affinity and potency. researchgate.netnih.gov This suggests that steric bulk near the linkage between the two ring systems can create unfavorable interactions within the receptor's binding pocket.

Studies on regioisomeric 1-n-pentyl-(naphthoyl)-indoles have shown that the position of the naphthoyl group on the indole ring (e.g., C-2, C-3, C-4, etc.) is a critical factor, with isomers having substituents on the same side of the indole nucleus (like 1,2- and 1,7-substitution) showing distinct properties. nih.gov In the case of 1-methyl-2-(naphthalen-2-yl)-1H-indole, moving the naphthalene to a different position on the indole ring would likely have a substantial impact on activity due to altered geometry. Similarly, introducing bulky substituents on either the indole or naphthalene rings could impose steric hindrance, disrupting the optimal conformation required for target binding. For example, 2-methylation in a series of potent naphthoylindole cannabinoid ligands was found to reduce affinity by two- to four-fold. nih.gov

| Compound Series | Indole C-2 Substituent | Relative CB1 Receptor Affinity | Reference |

| 1-Pentyl-3-(1-naphthoyl)indole | H | High | nih.gov |

| 1-Pentyl-2-methyl-3-(1-naphthoyl)indole | CH₃ | Reduced (2- to 4-fold lower) | nih.gov |

| 1-Pentyl-3-yl-(1-naphthyl)methane | H | Significant (Ki = 17–23 nM) | researchgate.net |

| 2-Methyl-1-pentyl-3-yl-(1-naphthyl)methane | CH₃ | Little to no affinity | researchgate.net |

Modifying the electronic properties of the naphthalene ring through the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can fine-tune binding affinity. Extensive research on related 3-(1-naphthoyl)indoles has demonstrated that the naphthalene C-4 position is particularly amenable to substitution. researchgate.net

| Compound Analogue (JWH series) | Naphthalene C-4 Substituent | Electronic Effect | CB1 Receptor Affinity (Ki) | Reference |

| JWH-081 | Methoxy (-OCH₃) | Electron-Donating | 1.2 nM | researchgate.net |

| JWH-412 | Fluoro (-F) | Electron-Withdrawing | 4.9 nM | researchgate.net |

The substituent on the indole nitrogen (N-1 position) is a cornerstone of activity for many indole-based receptor ligands. In the context of cannabinoid receptor agonists, an N-alkyl chain is typically required for high potency. The length of this alkyl chain is a critical parameter, with a pentyl (5-carbon) chain often being optimal for CB1 receptor affinity.

The parent compound, 1-methyl-2-(naphthalen-2-yl)-1H-indole, features a methyl group at this position. While shorter than the optimal pentyl chain found in many potent synthetic cannabinoids, the N-methyl group still serves to increase the lipophilicity and modify the electronic nature of the indole core compared to an unsubstituted N-H indole. The N-H bond in indole is acidic, and its replacement with an alkyl group prevents potential hydrogen bonding at this position and alters the reactivity of the indole ring. nih.gov The choice of N-substitution is a key tool for modulating receptor affinity and can also influence selectivity between receptor subtypes.

Correlation Between Overall Molecular Architecture and In Vitro Efficacy

The relative orientation of the indole and naphthalene planes, dictated by the bond connecting them, is therefore crucial. In the title compound, this is a direct C-C bond, promoting a relatively planar conformation. This contrasts with related structures like the naphthoylindoles, where a carbonyl linker introduces a different angle and rotational freedom. The absence of a flexible linker suggests a more rigid molecular architecture, which can be advantageous for binding if the low-energy conformation of the molecule matches the geometry of the binding site.

Design Principles for Modulating Specific Biological Target Interactions

Based on the SAR of analogous compounds, several design principles can be employed to modulate the interaction of 1-methyl-2-(naphthalen-2-yl)-1H-indole derivatives with specific biological targets.

Targeting Receptor Subtype Selectivity: To achieve selectivity, for instance between CB1 and CB2 receptors, modifications can be made to exploit subtle differences in their binding pockets. In some classes of cannabimimetic indoles, specific substitutions on the indole or the aromatic ring can steer the compound towards CB2 selectivity, which is often desirable to avoid the psychoactive effects associated with CB1 agonism. nih.gov

Optimizing N-Alkyl Chain Length: The N-1 substituent on the indole is a primary handle for optimization. While the parent compound has a methyl group, synthesizing a series of analogs with varying alkyl chain lengths (e.g., propyl, butyl, pentyl, hexyl) would be a direct strategy to optimize potency for a given target, based on extensive precedent in related compound classes.

Fine-Tuning with Naphthalene Substituents: As noted, the naphthalene ring can be substituted with various groups to fine-tune electronic and steric properties. Placing small, electronically distinct groups (e.g., -OCH₃, -Cl, -F, -CF₃) at positions known to be tolerant of substitution (like the naphthalene 4-position in analogous series) can enhance affinity and modulate functional activity (agonist vs. antagonist).

Bioisosteric Replacement: The naphthalene ring can be replaced with other bicyclic or even monocyclic aromatic systems to probe the importance of its size and shape. However, for related cannabinoid ligands, replacing the naphthalene with a benzene (B151609) ring has been shown to dramatically reduce potency, highlighting the importance of this larger aromatic system for effective binding. usdbiology.com

By systematically applying these principles, medicinal chemists can rationally design derivatives of 1-methyl-2-(naphthalen-2-yl)-1H-indole with tailored biological activity profiles for specific therapeutic applications.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of 2-arylindoles, including 1-methyl-2-(naphthalen-2-yl)-1H-indole, has traditionally relied on established methods. However, the future of synthesizing this and related compounds lies in the development of more efficient, sustainable, and versatile methodologies. A significant area for future exploration is the adoption of "green chemistry" principles to minimize the environmental impact of synthetic processes. tandfonline.combenthamdirect.comtandfonline.comresearchgate.net

Future synthetic strategies could focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of indole (B1671886) derivatives. tandfonline.comtandfonline.com Applying MAOS to the synthesis of 1-methyl-2-(naphthalen-2-yl)-1H-indole could offer a more time- and energy-efficient route.

Catalyst Innovation: The development of novel catalysts, including nanocatalysts and solid acid catalysts, can lead to more selective and efficient reactions under milder conditions. openmedicinalchemistryjournal.com Research into new catalytic systems for the C-H arylation of the indole core could provide more direct and atom-economical pathways. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.gov Developing a flow-based synthesis for 1-methyl-2-(naphthalen-2-yl)-1H-indole could enable safer and more efficient large-scale production.

| Synthetic Approach | Potential Advantages for 1-methyl-2-(naphthalen-2-yl)-1H-indole Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Faster reaction times, higher yields, reduced energy consumption. tandfonline.comtandfonline.com |

| Novel Catalysis (e.g., nanocatalysts) | Higher selectivity, milder reaction conditions, catalyst recyclability. openmedicinalchemistryjournal.com |

| One-Pot Reactions | Increased efficiency, reduced waste, and purification steps. researchgate.netopenmedicinalchemistryjournal.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov |

Integration of Advanced Computational Modeling and Machine Learning for Predictive Design

The integration of computational tools is set to revolutionize the design of novel derivatives of 1-methyl-2-(naphthalen-2-yl)-1H-indole with tailored properties. Machine learning (ML) and artificial intelligence (AI) are becoming increasingly powerful in predicting molecular activities and guiding synthetic efforts. nih.govresearchgate.netspringernature.combohrium.com

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help in predicting the biological activity of new derivatives based on their structural features, thus prioritizing the synthesis of the most promising candidates. mdpi.com

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding affinity and mode of interaction of 1-methyl-2-(naphthalen-2-yl)-1H-indole derivatives with specific biological targets. researchgate.net

De Novo Drug Design: AI-powered algorithms can generate novel molecular structures with desired pharmacological profiles, offering a creative and efficient way to explore new chemical space around the 1-methyl-2-(naphthalen-2-yl)-1H-indole scaffold. springernature.com

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling: Early-stage prediction of the pharmacokinetic and toxicity profiles of new compounds can significantly reduce the attrition rate in drug development. nih.gov

| Computational Tool | Application in the Design of 1-methyl-2-(naphthalen-2-yl)-1H-indole Derivatives |

| Machine Learning (ML) | Predictive modeling of biological activity and ADMET properties. nih.govresearchgate.net |

| QSAR | Guiding the design of derivatives with enhanced potency and specificity. mdpi.com |

| Molecular Docking | Identifying potential biological targets and predicting binding interactions. researchgate.net |

| AI-driven De Novo Design | Generating novel chemical structures with optimized properties. springernature.com |

Exploration of Multi-Target Ligand Design and Polypharmacology for Complex Biological Systems

The "one-target, one-drug" paradigm is increasingly being challenged by the multifactorial nature of complex diseases like cancer and neurodegenerative disorders. nih.gov The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, offers a promising therapeutic strategy. nih.govnih.govwiley.com The indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.govresearchgate.netnih.gov

Future research should focus on:

Designing Multi-Target-Directed Ligands (MTDLs): The 1-methyl-2-(naphthalen-2-yl)-1H-indole scaffold can be systematically modified to incorporate pharmacophoric features that allow for simultaneous interaction with multiple, disease-relevant targets. nih.govtandfonline.com

Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data can help in identifying optimal target combinations for a given disease, guiding the design of MTDLs.

Fragment-Based Drug Discovery: Combining fragments known to bind to different targets onto the 1-methyl-2-(naphthalen-2-yl)-1H-indole core could be a rational approach to developing multi-target agents.

Investigation of New Biological Targets and Mechanisms (in vitro)

While 2-arylindoles are known to interact with a variety of biological targets, a comprehensive in vitro screening of 1-methyl-2-(naphthalen-2-yl)-1H-indole against a broad panel of enzymes and receptors is a crucial next step. nih.govresearchgate.netijpsr.com

Unexplored avenues for in vitro investigation include:

Kinase Inhibition: Many indole derivatives have shown potent inhibitory activity against various protein kinases, which are key targets in cancer therapy. mdpi.commdpi.com Screening 1-methyl-2-(naphthalen-2-yl)-1H-indole against a panel of kinases could reveal novel anti-cancer potential.

Modulation of Nuclear Receptors: Some indole-based compounds have been identified as modulators of nuclear receptors, which play crucial roles in metabolism and inflammation. acs.org

Antimicrobial Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. nih.gov Testing 1-methyl-2-(naphthalen-2-yl)-1H-indole against a range of bacterial and fungal pathogens could uncover new anti-infective properties.

Tubulin Polymerization Inhibition: Certain indole derivatives are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anti-cancer strategy. nih.gov

| Potential Biological Target Class | Rationale for Investigation |

| Protein Kinases | Indole is a common scaffold in kinase inhibitors. mdpi.commdpi.com |

| Nuclear Receptors | Potential for treating metabolic and inflammatory diseases. acs.org |

| Microbial Enzymes | The indole nucleus is a key feature of many antimicrobials. nih.gov |

| Tubulin | A validated target for anti-cancer drug development. nih.gov |

Potential for Integration into Functional Materials with Tunable Properties

Beyond its biomedical applications, the unique photophysical and electronic properties of the indole nucleus make it an attractive building block for functional organic materials. chim.it The extended π-system of the naphthalene (B1677914) moiety in 1-methyl-2-(naphthalen-2-yl)-1H-indole suggests its potential for applications in organic electronics.

Future research in materials science could explore:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of indole derivatives can be tuned by chemical modification, making them potential candidates for use as emitters in OLEDs. nih.gov

Organic Solar Cells (OSCs): Indole-based compounds have been utilized as organic dyes in dye-sensitized solar cells (DSSCs), showcasing their potential in photovoltaic applications. researchgate.net

Organic Field-Effect Transistors (OFETs): The ability of indole derivatives to self-assemble and transport charge makes them interesting candidates for the active layer in OFETs.

Molecular Switches: The indole core can be incorporated into photochromic molecules that change their properties upon exposure to light, opening up possibilities for applications in molecular switches and data storage. chim.it

| Application in Functional Materials | Relevant Properties of Indole Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence and charge transport. nih.gov |

| Organic Solar Cells (OSCs) | Strong light absorption and electron-donating capabilities. researchgate.net |

| Organic Field-Effect Transistors (OFETs) | Self-assembly and charge-carrier mobility. |

| Molecular Switches | Photochromism and reversible isomerization. chim.it |

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-2-(naphthalen-2-yl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions. For example:

- Palladium-catalyzed coupling : A Pd-catalyzed protocol using indole derivatives and naphthalene precursors yields the target compound with moderate to high efficiency (73% yield, as in ). Key conditions include THF as solvent and elevated temperatures (45–80°C) .

- Silylation : Potassium tert-butoxide (KOt-Bu) catalyzes C–H silylation of indole derivatives, producing 1-methyl-2-(trimethylsilyl)-1H-indole, which can be further functionalized (59–61% yield, ) .

- Formamide intermediates : Reactions involving N-(2,2-dimethoxyethyl)formamide and TES/TFA yield isocyanide derivatives, which are intermediates for indole functionalization (e.g., 34–76% yields, ) .

Q. How is the structure of 1-methyl-2-(naphthalen-2-yl)-1H-indole confirmed experimentally?

Methodological Answer: Standard characterization techniques include:

- NMR spectroscopy : Distinct and NMR signals (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 3.3–4.3 ppm) verify substituent positions () .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H] = 297.1386 in ) confirm molecular formulas .

- IR spectroscopy : Peaks for C–H stretching (785–959 cm) and aromatic rings (1384–1471 cm) are diagnostic () .

Q. What purification strategies are effective for isolating 1-methyl-2-(naphthalen-2-yl)-1H-indole?

Methodological Answer:

- Flash Column Chromatography (FCC) : Use gradients like cyclohexane/EtOAc (8:2) or CHCl to separate isomers or byproducts () .

- Solvent recrystallization : Hexane/EtOAc mixtures yield pure crystalline products (e.g., 71% recovery, ) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted indole derivatives be addressed?

Methodological Answer: Regioselectivity issues, such as competing 2- vs. 3-substitution on indole, arise in cross-coupling reactions. Strategies include:

Q. How should researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:

- Validation with DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) to identify misassignments () .

- Byproduct analysis : Use LC-MS to detect trace impurities (e.g., regioisomers) that skew spectral interpretations () .

Q. What mechanistic insights exist for catalytic C–H functionalization of indole derivatives?

Methodological Answer:

Q. How can toxicological profiles of 1-methyl-2-(naphthalen-2-yl)-1H-indole be systematically evaluated?

Methodological Answer:

Q. What computational tools validate crystallographic or spectroscopic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.